molecular formula C3H4N4O B016484 5-Azacytosine CAS No. 931-86-2

5-Azacytosine

Cat. No. B016484
CAS RN: 931-86-2
M. Wt: 112.09 g/mol
InChI Key: MFEFTTYGMZOIKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Azacytosine is synthesized through a process involving the treatment of cyanoguanidine with anhydrous formic acid, followed by dehydration and recrystallization to achieve a product purity of up to 98.5% with an overall yield of 60.0% (Zhang Wen-sheng, 2003). This synthesis pathway is crucial for the production of high-purity 5-Azacytosine for further studies and applications.

Molecular Structure Analysis

The molecular dynamics and structure of 5-Azacytosine have been extensively studied, revealing intricate details about its relaxation dynamics and the intersystem crossing mechanisms. Investigations using SHARC molecular dynamics based on multireference electronic structure computations have shown that 5-Azacytosine undergoes ultrafast relaxation to the electronic ground state, with important conical intersections facilitating this deactivation mechanism (Antonio Carlos Borin et al., 2017).

Chemical Reactions and Properties

The covalent bond formation between a DNA-cytosine methyltransferase and DNA containing 5-Azacytosine highlights the compound's unique chemical reactivity. This interaction forms a stable complex that significantly inhibits the enzyme's activity, illustrating the potential of 5-Azacytosine to affect biological processes at the molecular level (D. Santi, A. Norment, C. Garrett, 1984).

Physical Properties Analysis

The photophysics and relaxation mechanisms of 5-Azacytosine, particularly in aqueous solutions, have been a subject of interest. Quantum mechanics/molecular mechanics studies indicate that 5-Azacytosine exhibits ultrafast excited-state decay dynamics in aqueous solution, attributed to its low quantum yields of triplets and fluorescence. This fast relaxation process is significant for understanding the photostability and photochemical behavior of 5-Azacytosine and its derivatives (Xue-Ping Chang et al., 2022).

Scientific Research Applications

  • Plant Somatic Embryogenesis

    • 5-Azacytosine is used in the study of somatic embryogenesis in plants . It affects the embryogenic response and expression of genes involved in this process . The application of 5-Azacytosine results in a decrease in the global DNA methylation level during somatic embryogenesis .
  • DNA Demethylation

    • 5-Azacytosine is used in the study of DNA demethylation . It is a nonmethylable cytosine analog that is widely used to inhibit DNA methyltransferase activity and reduce genomic DNA methylation .
  • Enzymic Synthesis of Nucleoside Analogs

    • 5-Azacytosine is used as a reactant for the enzymic synthesis of nucleoside analogs using immobilized 2′-deoxyribosyltransferase from Lactobacillus reuteri .
  • Antitumor and Antiproliferative Agent

    • 5-Azacytosine has potential applications as an antitumor and antiproliferative agent against human leukemia cells .
  • Inhibition of Escherichia coli Growth

    • 5-Azacytosine can inhibit the growth of Escherichia coli and is used as one of the most effective cytosine mimics for the design of novel antiviral and anti-tumor drug candidates .
  • Epigenetic Changes in Plant Somatic Embryogenesis

    • 5-Azacytosine is used to promote epigenetic changes in the quest to improve plant somatic embryogenesis . It is an inhibitor of DNA methylation and has been used during somatic embryogenesis (SE) protocols . The balance between hypomethylation and hypermethylation seems to be the key to SE success .
  • Treatment of Myelodysplastic Syndromes (MDS)

    • 5-Azacytosine, also known as Azacitidine, has been approved by the US FDA for the treatment of all subtypes of myelodysplastic syndromes (MDS) . It has shown remarkable responses in the treatment of acute myeloid leukemias .
  • Antimicrobial Agent

    • 5-Azacytosine has a wide range of biological effects, including antimicrobial activity . It has been shown to possess antimicrobial, abortive, mutagenic, leukopenic, immunosuppressive, cytotoxic, and antineoplastic activity .

properties

IUPAC Name

6-amino-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFTTYGMZOIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239275
Record name 5-Azacytosine
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azacytosine

CAS RN

931-86-2
Record name 6-Amino-1,3,5-triazin-2(1H)-one
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Record name 5-Azacytosine
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Record name 931-86-2
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Record name 931-86-2
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Record name 5-Azacytosine
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Record name 4-amino-1,3,5-triazin-2-one
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Record name 5-AZACYTOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
M Krečmerová, M Otmar - Future Medicinal Chemistry, 2012 - Future Science
… of the research of 5-azacytosine nucleosides chronologically … Special attention is paid to 5-azacytosine acyclic nucleoside … )propyl]-5-azacytosine and its prodrug forms. Considering the …
Number of citations: 24 www.future-science.com
A Jiemjit, TE Fandy, H Carraway, KA Bailey, S Baylin… - Oncogene, 2008 - nature.com
Decitabine (DAC) and 5-azacitidine have recently been approved for the treatment of myelodysplastic syndrome. The pharmacodynamic effects of DAC and 5-azacitidine outside their …
Number of citations: 104 www.nature.com
S Gabbara, AS Bhagwat - Biochemical Journal, 1995 - portlandpress.com
… 5-azacytosine. To avoid these problems, we have enzymically synthesized a DNA substrate in which 5-azacytosine … adducts between C5 MTases and 5-azacytosine in DNA. Our results …
Number of citations: 137 portlandpress.com
SM Taylor, PA Jones - Journal of molecular biology, 1982 - Elsevier
… We have reported evidence that the presence of the 5-azacytosine ring in DNA inhibits DNA … hemimethylated DNA containing high levels of 5-azacytosine. Treatment of cultured cells …
Number of citations: 257 www.sciencedirect.com
MZ Luo, MC Liu, DE Mozdziesz, TS Lin… - Bioorganic & medicinal …, 2000 - Elsevier
… nucleoside derivatives of 5-azacytosine and 6-azathymine. … (1a) 11,12 with silylated 5-azacytosine and 6-azathymine in the … (1b)11, 12 with silylated 5-azacytosine and 6-azathymine, …
Number of citations: 25 www.sciencedirect.com
Q Song, L Ma, J Liu, C Bai, J Geng, H Wang, B Li… - Journal of colloid and …, 2012 - Elsevier
A new solid-phase extraction adsorbent was prepared by employing a two-step “grafting from” approach to anchor a multidentate N-donor ligand, 5-azacytosine onto hydrothermal …
Number of citations: 92 www.sciencedirect.com
M Dalal, J Plowman, TR Breitman, HM Schuller… - Cancer research, 1986 - AACR
Arabinofuranosyl-5-azacytosine (ara-AC), a nucleoside combining the structural elements of 5-azacytidine and arabinofuranosylcytosine, exhibited unusually wide therapeutic activity …
Number of citations: 33 aacrjournals.org
DV Santi, A Norment, CE Garrett - Proceedings of the …, 1984 - National Acad Sciences
… DNA containing 5-azacytosine (azaC) has previously been shown to be a potent inhibitor of … decreased DNA methylation involves incorporation of 5-azacytosine (azaC) into DNA and …
Number of citations: 646 www.pnas.org
G Sheikhnejad, A Brank, JK Christman… - Journal of molecular …, 1999 - Elsevier
… Based on the premise that 5,6-dihydro-5-azacytosine (DZCyt), a cytosine analog with an sp3-hybridized carbon (CH 2 ) at position 6 and an NH group at position 5, could mimic the non-…
Number of citations: 111 www.sciencedirect.com
M Krecmerová, A Holý, R Pohl… - Journal of medicinal …, 2007 - ACS Publications
Reaction of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (1) with … -dioxaphosphinan-5-yl]methyl}-5-azacytosine. Compound 2 exerts strong in vitro activity against DNA …
Number of citations: 70 pubs.acs.org

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